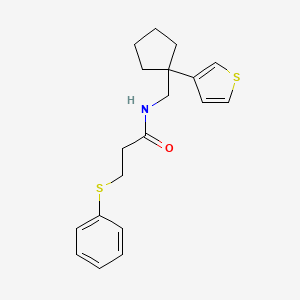
3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide, also known as PTMC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Organic Electronics
Thiophene: , a core component of the compound , is a significant player in the field of organic electronics. Its high resonance energy and electrophilic reactivity make it an excellent choice for creating materials with high π-electron density and planar structure, which are essential for efficient charge transport .
Solar Cells
The thiophene units within the compound can be utilized to develop materials for solar cells . These materials can help in achieving higher charge mobility and extended π-conjugation, which are crucial for enhancing the efficiency of solar cells .
Electrochromic Devices (ECDs)
ECDs: are devices that change color when an electric charge is applied. The compound’s thiophene content can be used to create materials that exhibit this electrochromic behavior, making them suitable for applications like smart windows and display technologies .
Organic Field-Effect Transistors (OFETs)
The compound’s structure allows for the synthesis of conjugated polymers that are applicable in OFETs . These polymers can lead to high-performance thin-film transistors, which are integral to the development of flexible electronic devices .
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs , the compound can contribute to the development of materials that offer better tuning of band gaps, which is vital for creating more vibrant displays with a wider color range .
Supramolecular Chemistry
Lastly, the compound’s thiophene moiety can be a building block in functional supramolecular chemistry . This field involves the creation of complex structures with specific functions, such as molecular sensors or catalysts .
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c21-18(9-13-23-17-6-2-1-3-7-17)20-15-19(10-4-5-11-19)16-8-12-22-14-16/h1-3,6-8,12,14H,4-5,9-11,13,15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOLZZNWBRCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCSC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

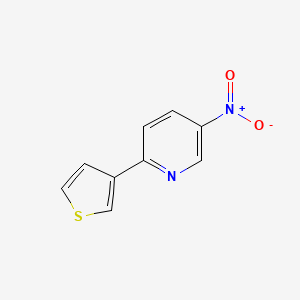
![N-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2984587.png)
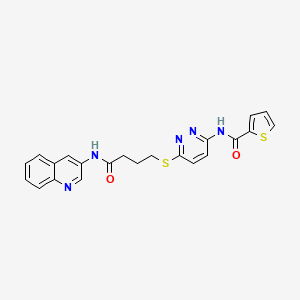
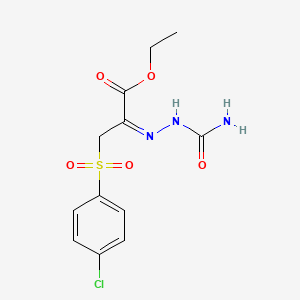

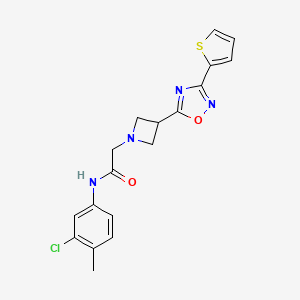
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2984593.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2984594.png)
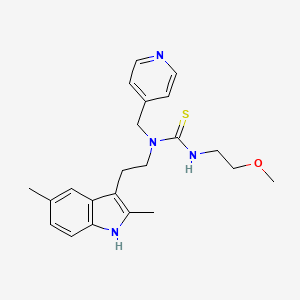
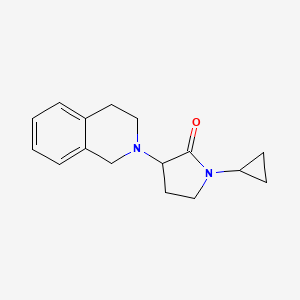
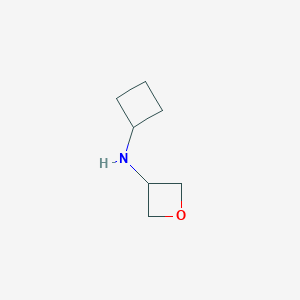
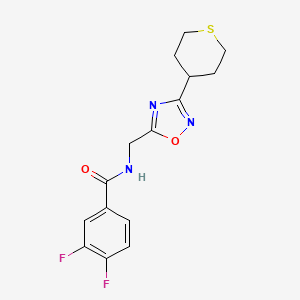
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2984605.png)
